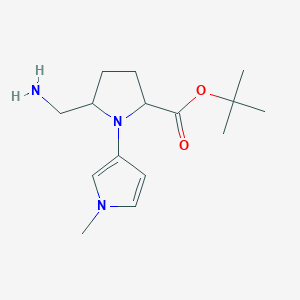

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC17730045

Molecular Formula: C15H25N3O2

Molecular Weight: 279.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H25N3O2 |

|---|---|

| Molecular Weight | 279.38 g/mol |

| IUPAC Name | tert-butyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)13-6-5-11(9-16)18(13)12-7-8-17(4)10-12/h7-8,10-11,13H,5-6,9,16H2,1-4H3 |

| Standard InChI Key | JLVKLUMEYWFCKI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1CCC(N1C2=CN(C=C2)C)CN |

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The molecule features a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—substituted at the 1-position with a 1-methylpyrrole group and at the 5-position with an aminomethyl side chain. The 2-position is functionalized with a tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis. This combination of polar (aminomethyl) and hydrophobic (tert-butyl, pyrrole) moieties suggests balanced solubility properties, critical for pharmacokinetic optimization .

Table 1: Key Molecular Descriptors

The Boc group enhances steric protection of the amine during synthetic steps, while the pyrrole contributes aromatic character, potentially enabling π-π interactions with biological targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Pyrrolidine backbone: Likely derived from proline or via cyclization of linear amines.

-

1-Methylpyrrole: Introduced through cross-coupling or nucleophilic substitution.

-

tert-Butyl carbamate: Installed using di-tert-butyl dicarbonate (Boc anhydride) .

Stepwise Assembly

A plausible route involves:

-

Pyrrolidine functionalization: Lithiation at the 2-position of N-Boc-pyrrolidine using sec-butyllithium, followed by trapping with an electrophilic pyrrole precursor .

-

Aminomethyl introduction: Reductive amination or Gabriel synthesis to install the NH<sub>2</sub>-CH<sub>2</sub>- group.

-

Global deprotection: Selective removal of Boc under acidic conditions (e.g., TFA/CH<sub>2</sub>Cl<sub>2</sub>).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | s-BuLi, THF, -78°C → B(OMe)<sub>3</sub> | 60% | |

| 2 | ZnCl<sub>2</sub>, Pd(OAc)<sub>2</sub> | 27% |

Challenges include regioselective functionalization of the pyrrolidine ring and minimizing racemization at stereogenic centers. Microwave-assisted synthesis could improve reaction efficiency .

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

The tert-butyl group resists oxidative metabolism, while the pyrrole ring may undergo CYP450-mediated oxidation. In silico profiling (SwissADME) suggests high gastrointestinal absorption and blood-brain barrier penetration .

Applications in Medicinal Chemistry

Lead Compound Optimization

The Boc group serves as a transient protector during solid-phase peptide synthesis (SPPS), allowing sequential assembly of complex architectures. Post-synthetic deprotection yields free amines for further derivatization .

Prodrug Design

Esterification of the carboxylate could enhance oral bioavailability, with enzymatic cleavage (e.g., by esterases) regenerating the active form in vivo.

| Parameter | Recommendation |

|---|---|

| Personal protection | Gloves, goggles, fume hood |

| Storage | -20°C under nitrogen |

| Spill management | Absorb with vermiculite |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume